molecular formula C16H20F2O4 B10788447 Roflupram

Roflupram

Cat. No.: B10788447
M. Wt: 314.32 g/mol
InChI Key: IXURVUHDDXFYDR-UHFFFAOYSA-N
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Description

Roflupram is a novel phosphodiesterase 4 inhibitor. It has gained attention for its potential therapeutic applications, particularly in the treatment of neuroinflammatory and neurodegenerative diseases such as Parkinson’s disease. Phosphodiesterase 4 inhibitors like this compound work by modulating the levels of cyclic adenosine monophosphate (cAMP) within cells, which plays a crucial role in various cellular processes .

Chemical Reactions Analysis

Roflupram undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of roflupram involves the inhibition of phosphodiesterase 4, which leads to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins involved in cellular signaling pathways. This compound has been shown to modulate the activity of key proteins such as p38 mitogen-activated protein kinase (MAPK) and Parkin, which play crucial roles in neuroprotection and the regulation of mitochondrial function .

Comparison with Similar Compounds

Roflupram is similar to other phosphodiesterase 4 inhibitors, such as roflumilast and cilomilast. it has unique properties that make it particularly effective in certain applications. For example, this compound has been shown to have a higher selectivity for specific phosphodiesterase 4 subtypes, which may result in fewer side effects compared to other inhibitors . Additionally, this compound’s ability to modulate multiple signaling pathways simultaneously makes it a versatile compound for research and therapeutic applications.

Conclusion

This compound is a promising compound with a wide range of applications in scientific research and medicine. Its ability to modulate cAMP levels and influence various cellular processes makes it a valuable tool for studying neuroinflammatory and neurodegenerative diseases. With ongoing research, this compound may continue to reveal new therapeutic potentials and contribute to advancements in the treatment of various conditions.

Properties

Molecular Formula

C16H20F2O4

Molecular Weight

314.32 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-3-(oxolan-3-yloxy)phenyl]-3-methylbutan-1-one

InChI

InChI=1S/C16H20F2O4/c1-10(2)7-13(19)11-3-4-14(22-16(17)18)15(8-11)21-12-5-6-20-9-12/h3-4,8,10,12,16H,5-7,9H2,1-2H3

InChI Key

IXURVUHDDXFYDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2

Origin of Product

United States

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